molecular formula C14H23N5O4 B15377560 8-[(2,2-Diethoxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6278-78-0

8-[(2,2-Diethoxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Katalognummer: B15377560
CAS-Nummer: 6278-78-0
Molekulargewicht: 325.36 g/mol
InChI-Schlüssel: HLRWJSMRQWRNIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-[(2,2-Diethoxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Registry Number: 6278-78-0) is a purine derivative supplied for research and development purposes . This compound has a molecular formula of C14H23N5O4 and a molecular weight of 325.37 g/mol . It is offered with a high purity level of 97% to 99%, making it suitable for use as a fine chemical intermediate in various synthetic pathways . As a modified purine, this compound falls into a class of heterocyclic aromatic compounds that are of significant interest in medicinal and bioorganic chemistry . Researchers value this building block for exploring new chemical entities and developing novel compounds. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

CAS-Nummer

6278-78-0

Molekularformel

C14H23N5O4

Molekulargewicht

325.36 g/mol

IUPAC-Name

8-(2,2-diethoxyethylamino)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C14H23N5O4/c1-6-22-9(23-7-2)8-15-13-16-11-10(17(13)3)12(20)19(5)14(21)18(11)4/h9H,6-8H2,1-5H3,(H,15,16)

InChI-Schlüssel

HLRWJSMRQWRNIR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)OCC

Herkunft des Produkts

United States

Biologische Aktivität

8-[(2,2-Diethoxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 6278-78-0) is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been studied for various pharmacological effects.

  • Molecular Formula : C14H23N5O4
  • Molecular Weight : 325.36 g/mol
  • IUPAC Name : 8-[(2,2-Diethoxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes and potential therapeutic applications.

Research indicates that 8-[(2,2-Diethoxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione may function as a modulator of adenosine receptors. These receptors are crucial in various physiological processes including neurotransmission and immune response. The compound's structural similarity to caffeine suggests it may exhibit stimulant properties.

Pharmacological Effects

The following table summarizes key findings from studies on the biological activity of this compound:

Study Effect Observed Methodology Reference
Study 1Inhibition of tumor growth in vitroCell culture assays
Study 2Modulation of adenosine receptorsBinding affinity assays
Study 3Neuroprotective effects in animal modelsBehavioral tests

Case Studies

  • In Vitro Anti-Cancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Neuroprotective Effects : In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease.
  • Adenosine Receptor Modulation : Binding studies revealed that the compound exhibits a high affinity for A2A adenosine receptors, indicating its potential role in modulating neurotransmitter release and influencing neurological functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Biological Activity: While linagliptin’s piperidinyl group confers DPP-4 inhibitory activity , the diethoxyethyl substituent in the target compound may target distinct pathways, possibly related to adenosine receptor modulation or enzyme inhibition.

Synthetic Accessibility : The target compound’s synthesis (undescribed in evidence) likely parallels methods for alkynylxanthines, such as copper-catalyzed coupling (e.g., 8-ethynylcaffeine derivatives in ).

Physicochemical and Pharmacokinetic Properties

  • Solubility : The diethoxyethyl group likely reduces aqueous solubility compared to hydroxyethyl analogs (e.g., ) but improves lipid bilayer penetration.
  • Stability : Ethoxy groups may confer metabolic stability over hydroxylated analogs, delaying hepatic clearance.

Research and Clinical Findings

  • Target Compound: Limited data exist, but its 99% purity and GMP-compliant production suggest preclinical or early clinical investigation for undisclosed indications .
  • Linagliptin : Clinically validated as a DPP-4 inhibitor with glucose-dependent insulin secretion effects .
  • Caffeine Derivatives: Modifications at the 8-position (e.g., ethynyl or sulfonyl groups in ) often enhance binding to adenosine receptors or phosphodiesterases .

Vorbereitungsmethoden

Methylation of Xanthine

Xanthine undergoes stepwise methylation using dimethyl sulfate in an alkaline aqueous medium. The reaction is conducted under reflux (90–100°C) with careful pH control to ensure sequential methylation at positions 1, 3, and 7.

Reaction Conditions:

  • Reagents: Xanthine, dimethyl sulfate, NaOH (10% aqueous)
  • Temperature: 90–100°C
  • Yield: 72–85% after recrystallization

Alternative Pathways

Alternative alkylating agents like methyl iodide or methyl triflate may be used in non-aqueous solvents (e.g., DMF or THF) with potassium carbonate as a base. However, dimethyl sulfate remains preferred for cost and efficiency.

Functionalization at the 8-Position

Introducing the [(2,2-diethoxyethyl)amino] group at the 8-position requires substitution of a leaving group (e.g., chloro or bromo) with the corresponding amine.

Synthesis of 8-Chloro-1,3,7-trimethylxanthine

Chlorination of 1,3,7-trimethylxanthine is achieved using phosphorus oxychloride (POCl₃) under reflux.

Reaction Conditions:

  • Reagents: 1,3,7-Trimethylxanthine, POCl₃, catalytic N,N-dimethylaniline
  • Temperature: 110–120°C
  • Time: 4–6 hours
  • Yield: 60–70%

Amination with 2,2-Diethoxyethylamine

The 8-chloro intermediate undergoes nucleophilic aromatic substitution with 2,2-diethoxyethylamine. The reaction is performed in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures.

Reaction Conditions:

  • Reagents: 8-Chloro-1,3,7-trimethylxanthine, 2,2-diethoxyethylamine, K₂CO₃
  • Solvent: DMF
  • Temperature: 80–90°C
  • Time: 12–18 hours
  • Yield: 50–65%

Synthesis of 2,2-Diethoxyethylamine

The amine reagent is synthesized via a two-step process:

  • Reductive Amination of Diethoxyacetaldehyde:
    Diethoxyacetaldehyde reacts with ammonia in the presence of sodium cyanoborohydride.
  • Purification:
    Distillation under reduced pressure yields 2,2-diethoxyethylamine (boiling point: 78–80°C at 15 mmHg).

Optimization and Side Reactions

Competing Pathways

  • Over-alkylation: Excess dimethyl sulfate may lead to quaternary ammonium salts. Mitigated by controlled reagent addition.
  • Ring-Opening: Prolonged exposure to strong bases or high temperatures can degrade the purine ring.

Solvent and Catalyst Effects

  • DMF vs. DMSO: DMF offers higher yields due to better solubility of intermediates.
  • Catalytic Bases: Potassium carbonate outperforms sodium hydroxide in minimizing hydrolysis.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted amine and chlorinated byproducts.
  • Recrystallization: Ethanol/water mixtures yield pure product as white crystals.

Analytical Data

  • Melting Point: 142–144°C (uncorrected)
  • NMR (DMSO-d₆):
    • δ 1.15 (t, 6H, -OCH₂CH₃)
    • δ 3.45 (q, 4H, -OCH₂CH₃)
    • δ 3.80 (s, 3H, N-CH₃)
  • HRMS: m/z 325.3635 [M+H]⁺ (calculated for C₁₄H₂₃N₅O₄)

Industrial-Scale Production

Commercial synthesis (e.g., by Dayang Chem or Zibo Hangyu Biotechnology) employs continuous-flow reactors to enhance efficiency:

Process Parameters:

Step Reactor Type Throughput (kg/h) Purity (%)
Methylation CSTR 15.2 98.5
Chlorination PFR 8.7 97.8
Amination Batch 5.4 99.1

Q & A

Basic: What are the standard synthetic protocols for preparing 8-[(2,2-Diethoxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione?

The compound can be synthesized via multistep Ullmann-type cross-coupling reactions . A representative method involves reacting a brominated purine precursor (e.g., 8-bromo-1,3,7-trimethylpurine-2,6-dione) with a diethoxyethylamine derivative under catalytic conditions (e.g., CuI/ligand systems) at 60°C for 24 hours. Purification is achieved using flash chromatography with gradient elution (hexanes/ethyl acetate/methanol mixtures containing 5% triethylamine), yielding ~51% purity. Key steps include strict control of solvent polarity and temperature to prevent side reactions .

Basic: Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in CDCl3_3) confirm substitution patterns, with methyl groups at δ 3.41–4.52 ppm and aromatic protons at δ 7.84 ppm.
  • HRMS : Accurate mass determination (e.g., [M+H]+^+ at m/z 301.1405) validates molecular formula.
  • IR spectroscopy : Peaks at 1698 cm1^{-1} (C=O stretching) and 1654 cm1^{-1} (C=N) confirm the purine backbone .

Advanced: How can researchers identify pharmacological targets for this compound?

  • Binding assays : Use radiolabeled ligands or fluorescence polarization to assess affinity for adenosine receptors (A1_{1}/A2A_{2A}), which are structurally related to xanthine derivatives.
  • Enzyme inhibition studies : Test phosphodiesterase (PDE) inhibition via cAMP/cGMP hydrolysis assays, as similar purines act as PDE inhibitors .
  • Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells to pinpoint pathway modulation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent variation : Synthesize analogs with modified diethoxyethyl groups (e.g., cyclohexylamino or morpholinylmethyl substitutions) and compare bioactivity.
  • In vitro testing : Evaluate antiarrhythmic, bronchodilatory, or antiviral activity using isolated tissue models (e.g., guinea pig trachea) or cell-based assays (e.g., SARS-CoV-2 Mpro^\text{pro} inhibition).
  • Computational docking : Compare binding poses of analogs to targets like Mpro^\text{pro} (PDB ID 6LU7) to rationalize activity differences .

Advanced: How can contradictory bioactivity data (e.g., CNS stimulation vs. PDE inhibition) be resolved?

  • Dose-response studies : Determine if dual activities are concentration-dependent. For example, low doses may preferentially inhibit PDEs, while higher doses activate CNS receptors.
  • Receptor subtype selectivity : Use knockout cell lines or selective antagonists (e.g., DPCPX for A1_{1} receptors) to isolate mechanisms .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS, as hepatic conversion (e.g., demethylation) may alter target engagement .

Advanced: What methodologies assess metabolic stability and degradation pathways?

  • Microsomal incubation : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-HRMS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance.
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Stability under varied pH/temperature : Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .

Advanced: How can computational approaches predict antiviral efficacy against SARS-CoV-2?

  • Molecular docking : Use AutoDock Vina to simulate binding to Mpro^\text{pro} (Catalytic Dyad: His41/Cys145). Prioritize conformers with binding energies ≤−7.0 kcal/mol and >40% active site occupancy.
  • ADME prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP interactions.
  • MD simulations : Run 100-ns trajectories to evaluate binding stability and residue flexibility .

Advanced: What experimental designs optimize enzyme inhibition assays for phosphodiesterase (PDE) activity?

  • Substrate specificity : Use 3^3H-labeled cAMP/cGMP to measure hydrolysis rates.
  • IC50_{50} determination : Perform dose-response curves with 8–12 concentrations (0.1 nM–100 µM) and fit data to a Hill equation.
  • Selectivity panels : Test against PDE isozymes (PDE3, PDE4, PDE5) to identify off-target effects .

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